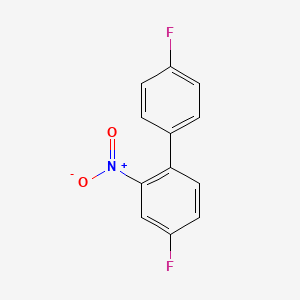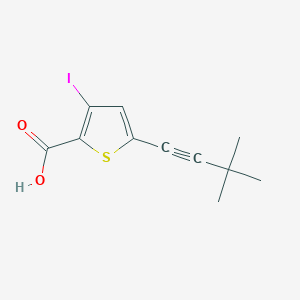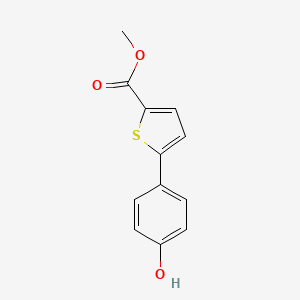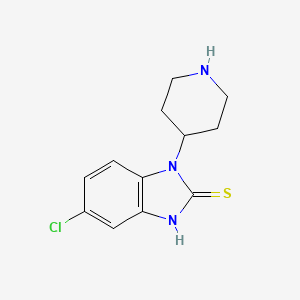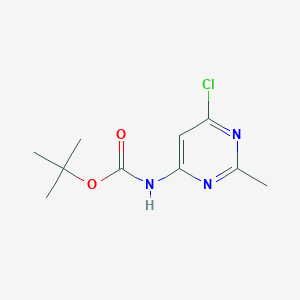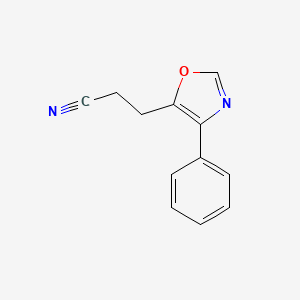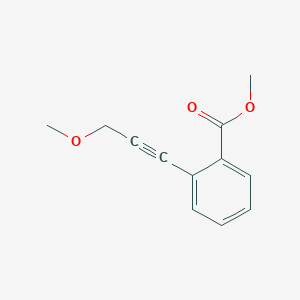
methyl 2-(3-methoxyprop-1-ynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(3-methoxyprop-1-ynyl)benzoate is an organic compound with a unique structure characterized by a benzoate ester linked to a methyloxy-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyprop-1-ynyl)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The propynyl group is introduced via a subsequent alkylation reaction using propargyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification and alkylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
methyl 2-(3-methoxyprop-1-ynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of methyl 2-(3-methoxyprop-1-ynyl)benzoate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The propynyl group may play a role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Methyl 2-methoxybenzoate: Shares the benzoate ester structure but lacks the propynyl group.
Methyl 3,5-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring, altering its chemical properties.
Uniqueness: methyl 2-(3-methoxyprop-1-ynyl)benzoate is unique due to the presence of the methyloxy-propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-14-9-5-7-10-6-3-4-8-11(10)12(13)15-2/h3-4,6,8H,9H2,1-2H3 |
Clave InChI |
QJEKOZKZSZCVKH-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


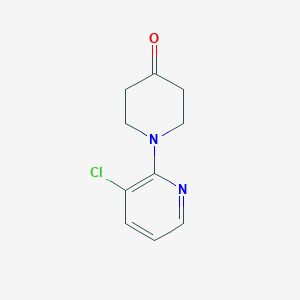
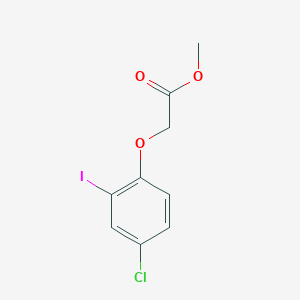
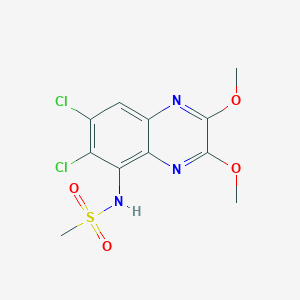
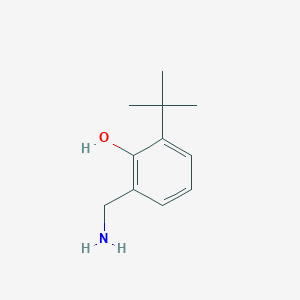
![Spiro[bicyclo[2.2.1]heptane-2,3'-piperidine]](/img/structure/B8669106.png)
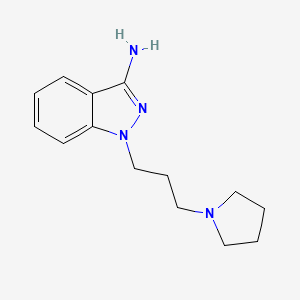
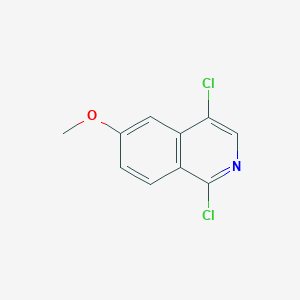
![4-[(Pyridin-4-yl)sulfanyl]butanenitrile](/img/structure/B8669138.png)
